molecular formula C11H18O6 B610243 Propargyl-PEG4-CH2CO2H CAS No. 1694731-93-5

Propargyl-PEG4-CH2CO2H

Cat. No.: B610243
CAS No.: 1694731-93-5
M. Wt: 246.26
InChI Key: MJRNNISHHNMYAE-UHFFFAOYSA-N
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Description

Propargyl-PEG4-CH2CO2H is a polyethylene glycol derivative containing a propargyl group with a terminal carboxylic acid. This compound is known for its hydrophilic polyethylene glycol spacer, which enhances solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form a stable amide bond. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition, yielding a stable triazole linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propargyl-PEG4-CH2CO2H typically involves the modification of commercially available α-hydroxyl ω-carboxyl polyethylene glycol. The carboxyl group of the bifunctional polyethylene glycol is first modified into a propargyl group. Subsequently, carboxyl, mercapto, or hydrazide groups are introduced to the other end of the bifunctional polyethylene glycol by modifying the hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the modification of the polyethylene glycol backbone .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG4-CH2CO2H undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propargyl-PEG4-CH2CO2H has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Propargyl-PEG4-CH2CO2H is unique due to its combination of a propargyl group and a terminal carboxylic acid, which allows for versatile chemical reactions. Similar compounds include:

This compound stands out due to its hydrophilic polyethylene glycol spacer, which enhances solubility in aqueous media and its ability to form stable linkages through click chemistry and amide bond formation.

Properties

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-2-3-14-4-5-15-6-7-16-8-9-17-10-11(12)13/h1H,3-10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRNNISHHNMYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694731-93-5
Record name 3,6,9,12-tetraoxapentadec-14-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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